molecular formula C7H5ClN2 B8680958 4-Chloro-6-(prop-1-yn-1-yl)pyrimidine

4-Chloro-6-(prop-1-yn-1-yl)pyrimidine

Cat. No. B8680958
M. Wt: 152.58 g/mol
InChI Key: NHTBFVHIYXFDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(prop-1-yn-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

4-chloro-6-prop-1-ynylpyrimidine

InChI

InChI=1S/C7H5ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,1H3

InChI Key

NHTBFVHIYXFDEZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, a mixture of 4,6-dichloropyrimidine (500 mg, 3.36 mmol), 1-(trimethylsilyl)-1-propyne (0.497 mL, 3.36 mmol), tetrabutylammonium fluoride (1 M in THF, 3.36 mL, 3.36 mmol), triethylamine (1.54 mL, 11.1 mmol), tetrakis(triphenylphosphine)palladium(0) (194 mg, 0.168 mmol), copper(I) iodide (192 mg, 1.01 mmol) and toluene (20 mL) was stirred for 9 hours at 60° C. The mixture was cooled down to ambient temperature, and water was added to the mixture. The mixture was extracted with CHCl3, and the organic layer was dried over MgSO4 and filtered. The filtrate was concentrated at reduced pressure, and purification of the residue with column chromatography on silica gel (hexane-EtOAc, a linear gradient of EtOAc from 0 to 20%) afforded 4-chloro-6-(prop-1-yn-1-yl)pyrimidine (207 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.497 mL
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Quantity
192 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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